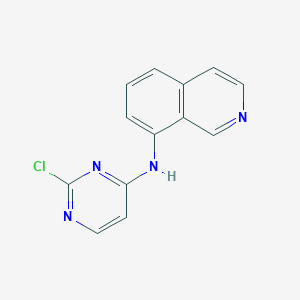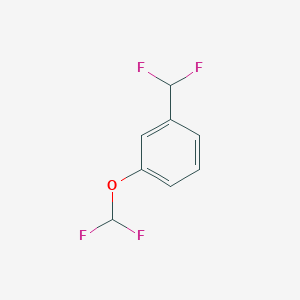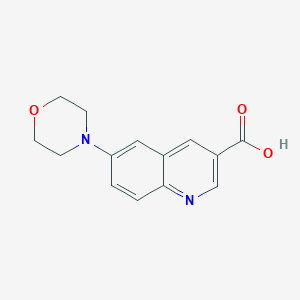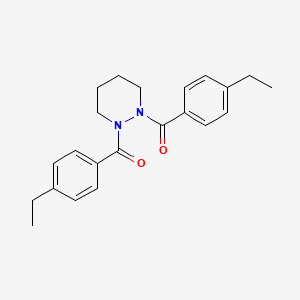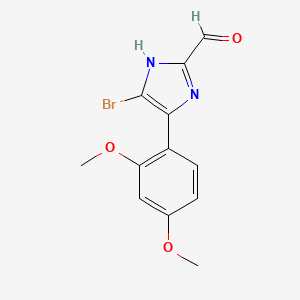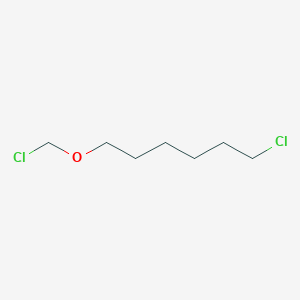
6-Bromo-1-(trifluoromethyl)-1-indanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-1-(trifluoromethyl)-1-indanol is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of bromine and trifluoromethyl groups in the compound enhances its reactivity and potential for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-(trifluoromethyl)-1-indanol can be achieved through several synthetic routes. One common method involves the bromination of 1-(trifluoromethyl)-1-indanol using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane or chloroform and may be catalyzed by a Lewis acid like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-1-(trifluoromethyl)-1-indanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of 6-Bromo-1-(trifluoromethyl)-1-indanone.
Reduction: Formation of 1-(trifluoromethyl)-1-indanol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Bromo-1-(trifluoromethyl)-1-indanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 6-Bromo-1-(trifluoromethyl)-1-indanol involves its interaction with specific molecular targets and pathways. The presence of the bromine and trifluoromethyl groups can enhance its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The compound may exert its effects through inhibition of specific enzymes or interaction with cellular receptors, leading to downstream biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-1-(trifluoromethyl)isoquinoline: A heterocyclic compound with similar structural features.
6-Bromo-1,1,1-trifluorohexane: Another brominated compound with trifluoromethyl groups.
Uniqueness
6-Bromo-1-(trifluoromethyl)-1-indanol is unique due to its indole scaffold, which is known for its diverse biological activities. The presence of both bromine and trifluoromethyl groups further enhances its reactivity and potential for various chemical transformations, making it a valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C10H8BrF3O |
|---|---|
Molekulargewicht |
281.07 g/mol |
IUPAC-Name |
6-bromo-1-(trifluoromethyl)-2,3-dihydroinden-1-ol |
InChI |
InChI=1S/C10H8BrF3O/c11-7-2-1-6-3-4-9(15,8(6)5-7)10(12,13)14/h1-2,5,15H,3-4H2 |
InChI-Schlüssel |
SAWUALYLVBAKSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=C1C=CC(=C2)Br)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one](/img/structure/B13711740.png)


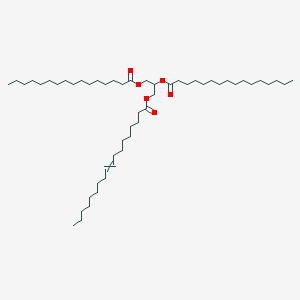


![2-[3-Iodo-4-(methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate](/img/structure/B13711767.png)
![7-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13711774.png)
